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Psammaplysene B: A Technical Guide to a Marine-Derived Bromotyrosine Alkaloid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene B is a marine natural product belonging to the bromotyrosine alkaloid family, isolated from marine sponges. While specific biological data for Psammaplysene B is limited in publicly available literature, its close structural analog, Psammaplysene A, has been identified as a potent neuroprotective agent and an inhibitor of FOXO1a nuclear export. This technical guide provides a comprehensive overview of the known properties of Psammaplysene B and leverages the extensive research on Psammaplysene A to infer its probable mechanism of action, biological activities, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the psammaplysene class of compounds.

Introduction to Psammaplysene B

Psammaplysene B is a member of a family of structurally complex natural products isolated from marine sponges of the Psammaplysilla species. These compounds are characterized by a dibromotyrosine-derived core structure. While the total synthesis of both Psammaplysene A and B has been achieved, and they are both described as inhibitors of FOXO1a-mediated nuclear export, detailed biological studies have predominantly focused on Psammaplysene A.

[1][2] Due to their structural similarity, it is highly probable that Psammaplysene B shares a similar biological activity profile with Psammaplysene A.



Physicochemical Properties

While extensive experimental data on the physicochemical properties of **Psammaplysene B** are not readily available, the following information has been compiled from chemical databases.

| Property | Value | Source |
|-------------------|---|---------|
| CAS Number | 865722-85-6 | PubChem |
| Molecular Formula | C26H33Br4N3O3 | PubChem |
| Molecular Weight | 799.18 g/mol | PubChem |
| Canonical SMILES | CNCCCOC1=C(C=C(C=C1Br) C=CC(=O)NCCCCOC2=C(C= C(C=C2Br)CCN(C)C)Br)Br | PubChem |
| InChI Key | YZYXWXZXQXZXQW- UHFFFAOYSA-N | PubChem |

Biological Activity and Mechanism of Action (Inferred from Psammaplysene A)

The biological activity of the psammaplysene family is primarily understood through studies conducted on Psammaplysene A. These studies provide a strong predictive framework for the likely bioactivity of **Psammaplysene B**.

Inhibition of FOXO1a Nuclear Export

Psammaplysene A has been identified as a specific inhibitor of the nuclear export of the Forkhead box protein O1 (FOXO1a).[2] FOXO transcription factors play a crucial role in regulating cellular processes such as apoptosis, cell cycle progression, and stress resistance. In certain pathologies, including some cancers, FOXO proteins are sequestered in the cytoplasm, preventing their tumor-suppressive functions. By inhibiting their export from the nucleus, psammaplysenes can restore the nuclear localization and activity of FOXO1a.[2]

Neuroprotective Effects



Psammaplysene A has demonstrated potent neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[3][4] This neuroprotective activity is linked to its ability to modulate FOXO activity.

Interaction with HNRNPK

Further mechanistic studies on Psammaplysene A have identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target.[3][4] HNRNPK is an RNA-binding protein involved in a multitude of cellular processes, including transcription, mRNA processing, and translation. The binding of Psammaplysene A to HNRNPK is RNA-dependent and is believed to mediate the observed neuroprotective effects.[3]

The proposed mechanism suggests that by binding to HNRNPK, Psammaplysene A modulates its activity, which in turn influences downstream pathways that contribute to neuroprotection.

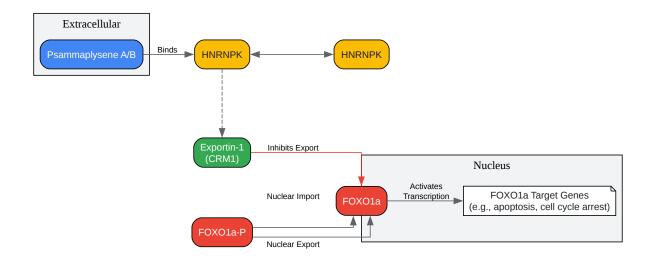
Cytotoxicity of Related Compounds

It is noteworthy that other members of the psammaplysene family, specifically Psammaplysenes C and D, have been found to exhibit cytotoxic activity. This suggests that subtle structural variations within the psammaplysene scaffold can lead to distinct biological outcomes.

Signaling Pathway

The primary signaling pathway modulated by Psammaplysene A, and likely **Psammaplysene B**, involves the regulation of FOXO1a subcellular localization and the interaction with HNRNPK.





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Proposed signaling pathway of Psammaplysenes.

Experimental Protocols

The following protocols are based on methodologies used in the study of Psammaplysene A and can be adapted for the investigation of **Psammaplysene B**.

FOXO1a Nuclear Translocation Assay

This assay is designed to quantify the effect of a compound on the subcellular localization of FOXO1a.

- Cell Culture: U2OS cells stably expressing FOXO1a tagged with a fluorescent protein (e.g., GFP) are cultured in a suitable medium.
- Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of **Psammaplysene B** or a vehicle control (e.g., DMSO). Positive controls



such as wortmannin (a PI3K inhibitor) and leptomycin B (an Exportin-1 inhibitor) should be included.

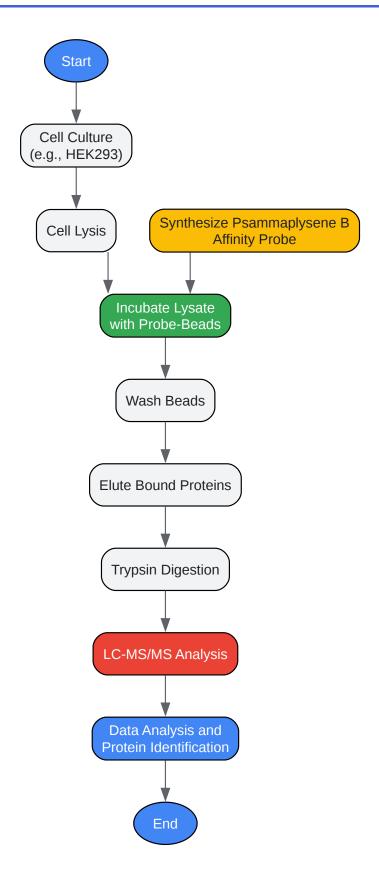
- Fixation and Staining: After incubation, cells are fixed with paraformaldehyde and cell nuclei are stained with a DNA-binding dye (e.g., Hoechst 33342).
- Imaging: Images are acquired using a high-content imaging system.
- Image Analysis: Automated image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity of FOXO1a-GFP in each compartment. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates inhibition of nuclear export.

Identification of Protein Targets via Affinity Purification

This protocol aims to identify the protein binding partners of **Psammaplysene B**.

- Synthesis of Affinity Probe: A derivative of Psammaplysene B is synthesized with a linker for covalent attachment to a solid support (e.g., magnetic beads).
- Cell Lysis: HEK293 cells are lysed to prepare a whole-cell protein extract.
- Affinity Pulldown: The cell lysate is incubated with the Psammaplysene B-conjugated beads. Control beads without the compound are used to identify non-specific binders.
- Washing: The beads are washed extensively to remove non-specifically bound proteins.
- Elution and Protein Digestion: Bound proteins are eluted from the beads, denatured, reduced, alkylated, and digested with trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with **Psammaplysene B**.





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Workflow for identifying protein targets.



Conclusion and Future Directions

Psammaplysene B represents a promising, yet understudied, marine natural product. Based on the extensive research on its close analog, Psammaplysene A, it is likely a potent modulator of the FOXO1a signaling pathway with potential therapeutic applications in neurodegenerative diseases and oncology. Future research should focus on validating the biological activity of Psammaplysene B, determining its specific protein targets, and elucidating its detailed mechanism of action. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations. A comparative study of the biological activities of Psammaplysene A and B would be particularly valuable in understanding the structure-activity relationships within this fascinating class of marine alkaloids.

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